molecular formula C21H15N5O3S B6558837 N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide CAS No. 1171062-34-2

N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide

Cat. No.: B6558837
CAS No.: 1171062-34-2
M. Wt: 417.4 g/mol
InChI Key: SSCDNGXLVLPGNZ-UHFFFAOYSA-N
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Description

N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H15N5O3S and its molecular weight is 417.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 417.08956053 g/mol and the complexity rating of the compound is 697. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

PropertyValue
Chemical FormulaC15H14N4O2S
Molecular Weight302.36 g/mol
IUPAC NameThis compound
SMILESCC(=O)N(C1=CC2=C(SC=N1)C(=O)C=C2N(C)C)C(=O)N(C)C
AppearanceSolid powder

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to benzothiazole and pyrazole derivatives. For instance, compounds with similar structures have shown significant activity against various strains of bacteria and fungi. The compound in focus has been evaluated for its efficacy against Mycobacterium tuberculosis, showing promising results in preliminary assays.

In vitro testing revealed that certain derivatives exhibited IC50 values ranging from 1.35 to 4.00 μM against M. tuberculosis H37Ra, indicating a strong inhibitory effect on bacterial growth . This suggests that the compound may be a candidate for further development as an anti-tubercular agent.

Cytotoxicity Studies

The safety profile of this compound was assessed through cytotoxicity studies on human embryonic kidney cells (HEK293). Results indicated that the compound exhibits low cytotoxicity, making it a favorable candidate for therapeutic applications .

The proposed mechanism of action for this compound involves inhibition of specific enzymes that are critical for bacterial survival. The docking studies suggest that the compound binds effectively to the active sites of target proteins involved in the metabolic pathways of M. tuberculosis .

Additionally, the presence of functional groups such as dioxo and benzothiazole moieties enhances the interaction with biological targets through hydrogen bonding and π-stacking interactions, which are essential for its biological efficacy .

Case Studies and Research Findings

Several research initiatives have focused on synthesizing and evaluating derivatives of benzothiazole-pyrazole hybrids. Notably:

  • Anti-tubercular Studies : A series of compounds were synthesized based on the structure of N-[1-(6-fluoro-benzothiazol)-3-methyl-pyrazol] derivatives. Among these, some exhibited higher potency than traditional anti-tubercular agents like isoniazid .
  • In Vivo Efficacy : Animal models have been utilized to assess the in vivo efficacy of similar compounds. Results demonstrated significant reductions in bacterial load in treated subjects compared to controls .

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5O3S/c1-12-10-17(26(24-12)21-22-15-8-4-5-9-16(15)30-21)23-18(27)11-25-19(28)13-6-2-3-7-14(13)20(25)29/h2-10H,11H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCDNGXLVLPGNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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